molecular formula C18H22N6O B12170688 N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide

N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide

Cat. No.: B12170688
M. Wt: 338.4 g/mol
InChI Key: IBDFJHPCVZUJCX-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with a suitable alkylating agent to introduce the benzimidazol-2-ylmethyl group.

    Coupling with Pyrimidine Derivative: The final step involves coupling the benzimidazol-2-ylmethyl intermediate with 4,6-dimethylpyrimidin-2-ylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide is unique due to the combination of the benzimidazole and pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide

InChI

InChI=1S/C18H22N6O/c1-12-10-13(2)22-18(21-12)19-9-5-8-17(25)20-11-16-23-14-6-3-4-7-15(14)24-16/h3-4,6-7,10H,5,8-9,11H2,1-2H3,(H,20,25)(H,23,24)(H,19,21,22)

InChI Key

IBDFJHPCVZUJCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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